Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an ethyl ester group and an aminoethyl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-aminoethanol to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1-piperidinecarboxylate
- 1-Carbethoxy-4-aminopiperidine
- 4-Aminopiperidine-1-carboxylate
Uniqueness
Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
ethyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAZRAUSCFPBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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